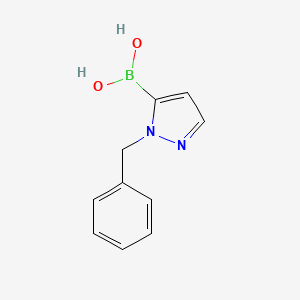

(1-Benzyl-1H-pyrazol-5-yl)boronic acid

Description

Significance of Organoboron Compounds in Modern Chemical Research

Organoboron compounds have become indispensable tools in modern organic synthesis due to their unique properties and versatile reactivity. chemimpex.comorgsyn.org These compounds, characterized by a carbon-boron bond, are generally stable, have low toxicity, and are compatible with a wide range of functional groups. researchgate.net Their significance is highlighted by their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is extensively used in the pharmaceutical industry. researchgate.netresearchgate.net

The utility of organoboron compounds, particularly boronic acids and their esters, extends beyond cross-coupling reactions to include applications in oxidation, amination, and homologation reactions. researchgate.net Their ability to act as mild Lewis acids allows them to form tetrahedral adducts, a key feature in their reaction mechanisms. researchgate.net The development of new organoboron reagents and catalytic systems continues to expand the horizons of chemical synthesis, enabling the construction of intricate molecules with high degrees of chemo-, regio-, and stereoselectivity. mdpi.com In recent years, organoboron compounds have also found applications in materials science and biomedical research, for instance, in the development of sensors and as potential therapeutic agents. orgsyn.orgchemscene.com

Overview of Pyrazole (B372694) Scaffolds in Advanced Organic and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "biologically privileged" scaffold in medicinal chemistry. mdpi.com This structural motif is present in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. globalresearchonline.netnih.gov Consequently, pyrazole derivatives have attracted considerable attention from researchers in the fields of drug discovery and agrochemicals. globalresearchonline.net

A number of FDA-approved drugs incorporate the pyrazole core, demonstrating its therapeutic importance. nih.gov These include medications with anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties. globalresearchonline.netnih.gov The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of the pharmacological profile of the resulting molecules. globalresearchonline.net The synthesis of novel pyrazole derivatives remains an active area of research, with a focus on developing new therapeutic agents with improved efficacy and reduced side effects. nih.gov

Positioning of (1-Benzyl-1H-pyrazol-5-yl)boronic Acid within Heterocyclic Organoboron Chemistry

This compound belongs to the class of heterocyclic organoboron compounds, which merge the structural features of a heterocyclic ring system with the reactivity of a boronic acid. This combination makes it a bifunctional reagent with significant potential in organic synthesis. The pyrazole moiety provides a scaffold that is known to interact with biological targets, while the boronic acid group serves as a handle for further chemical transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov

The benzyl (B1604629) group attached to one of the nitrogen atoms of the pyrazole ring influences the compound's solubility and steric properties, which can in turn affect its reactivity and the properties of the resulting products. The position of the boronic acid group at the 5-position of the pyrazole ring is also crucial, as it dictates the regiochemistry of the coupling reactions in which it participates.

While direct data on this compound is limited in publicly available literature, its pinacol (B44631) ester, 1-Benzyl-1H-pyrazole-5-boronic acid pinacol ester, is commercially available. cymitquimica.com Pinacol esters of boronic acids are frequently used as stable, isolable precursors that can be readily converted to the corresponding boronic acids in situ or used directly in coupling reactions. researchgate.net The properties of this pinacol ester are provided in the table below. For comparative purposes, the properties of the isomeric 1-Benzyl-1H-pyrazole-4-boronic acid are also presented.

| Property | 1-Benzyl-1H-pyrazole-5-boronic acid pinacol ester | 1-Benzyl-1H-pyrazole-4-boronic acid |

|---|---|---|

| CAS Number | 1362243-50-2 cymitquimica.com | 852362-22-2 sigmaaldrich.com |

| Molecular Formula | C16H21BN2O2 cymitquimica.com | C10H11BN2O2 sigmaaldrich.com |

| Molecular Weight | 284.16 g/mol cymitquimica.com | 202.02 g/mol nih.gov |

| Appearance | Solid cymitquimica.com | Powder or crystals sigmaaldrich.com |

| Melting Point | Not available | 76-81 °C sigmaaldrich.com |

Scope and Academic Relevance of Research on Pyrazolylboronic Acids

Research into pyrazolylboronic acids is driven by their potential as versatile intermediates in the synthesis of functionalized pyrazole derivatives. These compounds are of significant academic and industrial interest due to the established importance of pyrazoles in medicinal chemistry and materials science. The ability to introduce a variety of substituents onto the pyrazole ring via Suzuki-Miyaura cross-coupling of pyrazolylboronic acids allows for the rapid generation of libraries of novel compounds for biological screening. nih.gov

Studies have explored the scope of Suzuki-Miyaura reactions involving pyrazolylboronic acids with various aryl and heteroaryl halides, demonstrating that these reactions can proceed under mild conditions to afford the desired coupled products in good to excellent yields. nih.gov The academic relevance of this research lies in the development of new synthetic methodologies and the exploration of the structure-activity relationships of the resulting pyrazole-containing molecules. The insights gained from these studies can facilitate the design of new drug candidates and functional materials with tailored properties. nih.gov

Properties

Molecular Formula |

C10H11BN2O2 |

|---|---|

Molecular Weight |

202.02 g/mol |

IUPAC Name |

(2-benzylpyrazol-3-yl)boronic acid |

InChI |

InChI=1S/C10H11BN2O2/c14-11(15)10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7,14-15H,8H2 |

InChI Key |

RPPLMOXRNAKHOD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=NN1CC2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Benzyl 1h Pyrazol 5 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

(1-Benzyl-1H-pyrazol-5-yl)boronic acid is a valuable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between the pyrazole (B372694) ring and various aryl or heteroaryl moieties.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures. beilstein-journals.org The general mechanism involves a catalytic cycle with a palladium(0) species. libretexts.orgyoutube.com This cycle consists of three key steps: oxidative addition of the aryl or heteroaryl halide to the Pd(0) complex, transmetalation of the organoboron species (in this case, this compound) to the palladium(II) complex, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The presence of a base is crucial for the transmetalation step. youtube.com

The scope of the Suzuki-Miyaura reaction utilizing pyrazole-based boronic acids extends to a variety of aryl and heteroaryl halides. nih.gov Research has demonstrated the successful coupling of substituted indazoles, benzimidazoles, pyrazoles, indoles, oxindoles, and azaindoles. nih.gov The reactivity of the halide partner generally follows the order I > Br > Cl. youtube.com The reaction can be influenced by the electronic properties of the substituents on both the boronic acid and the halide. For instance, electron-withdrawing groups on the aryl halide can increase the reaction rate, while their presence on the phenylboronic acid can have the opposite effect. rsc.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a significant role in the outcome of the coupling. For example, the coupling of 3-bromopyridine (B30812) with a boronic acid pinacol (B44631) ester has been successfully achieved using a SiliaCat DPP-Pd catalyst. beilstein-journals.org Similarly, various palladium complexes have been employed to catalyze the coupling of aryl halides with phenylboronic acid. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Aryl Halide | This compound | Pd(0) complex, Base | Aryl-substituted pyrazole | libretexts.orgyoutube.com |

| Heteroaryl Halide | This compound | Pd(0) complex, Base | Heteroaryl-substituted pyrazole | nih.gov |

| 3-Bromopyridine | Boronic acid pinacol ester | SiliaCat DPP-Pd | Coupled product | beilstein-journals.org |

| Aryl Bromide | Phenylboronic acid | Pd(OAc)2 / 7a | Biphenyl (B1667301) derivative | researchgate.net |

The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst, thereby influencing the efficiency of the cross-coupling reaction. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, have shown exceptional activity in the Suzuki-Miyaura coupling of aryl and heteroaryl halides with various boronic acids. nih.govnih.gov These ligands can facilitate reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov

Pyrazole-containing compounds themselves can act as ligands, fine-tuning the steric and electronic properties of the palladium complexes. rsc.org For instance, bulky bis(pyrazolyl)palladium complexes have been synthesized and evaluated as pre-catalysts in Suzuki-Miyaura reactions. rsc.org The steric bulk of these ligands can enhance the catalytic activity. rsc.org

Furthermore, N,N-ligands like 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox) have demonstrated utility in palladium-catalyzed cross-couplings, a field typically dominated by monodentate phosphines. organic-chemistry.org The development of new biphenyl N,P-monophosphine ligands has also led to more effective catalysts for the coupling of sterically hindered and electron-rich aryl chlorides. researchgate.net

Several side reactions can compete with the desired cross-coupling pathway, reducing the yield of the target product. One of the most common is the homocoupling of the boronic acid or its ester derivatives. mdpi.com Another significant side reaction is protodeboronation, the cleavage of the C-B bond by a proton source.

To minimize these competing reactions, several strategies can be employed. Careful selection of the catalyst and ligand system is paramount. For instance, the use of highly active and selective catalysts can promote the desired cross-coupling over side reactions. nih.gov The reaction conditions, such as temperature and the choice of base, can also be optimized. In some cases, using a protected form of the boronic acid, such as a boronic ester, can prevent premature decomposition. researchgate.net Additionally, the slow release of the boronic acid in situ from a more stable precursor can be an effective strategy to maintain a low concentration of the reactive species and suppress side reactions.

Homocoupling Reactions

Under specific conditions, pyrazole boronic acid derivatives can undergo homocoupling to form bipyrazole structures.

A facile method for the synthesis of symmetric bipyrazoles involves the palladium-catalyzed oxidative homocoupling of a pyrazole boronic ester. rsc.orgnih.govrsc.org This reaction proceeds in the presence of air and water, highlighting its operational simplicity. rsc.orgrsc.org This catalytic protocol provides access to versatile bipyrazole ligands, which are valuable building blocks in coordination chemistry and materials science. rsc.orgnih.govosti.gov

Protodeboronation Pathways and Stability Investigations

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway for boronic acids and can significantly impact their utility in synthesis. The stability of boronic acids is pH-dependent and varies substantially between different compounds. ed.ac.uk

Studies on the protodeboronation of various boronic acids have revealed multiple mechanistic pathways. ed.ac.uk These can include acid-catalyzed and base-catalyzed processes. ed.ac.uk For some heteroaryl boronic acids, such as 5-pyrazolyl boronic acids, the presence of Lewis acids like copper or zinc salts can accelerate fragmentation. ed.ac.uk

Investigations into the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in basic media have revealed an unusual formation of four-coordinate boron(III) complexes. nih.gov This transformation is believed to proceed through a base-promoted disproportionation of the arylboronic acid, facilitated by the bidentate ligation of the pyrazolone. nih.gov This observation underscores the complex interplay of factors that govern the stability and reactivity of boronic acids.

Mechanistic Studies of Carbon-Boron Bond Cleavage in Pyrazolylboronic Acids

The cleavage of the carbon-boron bond in pyrazolylboronic acids, a process known as protodeboronation, has been the subject of detailed mechanistic studies. core.ac.ukresearchgate.net These studies, often employing techniques like NMR spectroscopy and DFT calculations, have revealed that the mechanism is not straightforward and can proceed through multiple pathways depending on the reaction conditions. core.ac.ukresearchgate.neted.ac.uk

For pyrazolylboronic acids where the basic nitrogen atom is distant from the boron atom, such as in this compound, protodeboronation can occur through both the boronate anion and a zwitterionic intermediate. core.ac.uked.ac.uk The formation of the boronate anion is favored at higher pH, while the zwitterionic species can be influential over a wider pH range. core.ac.uked.ac.uk Lewis acid additives, such as copper and zinc salts, can accelerate the fragmentation of these intermediates, thereby increasing the rate of protodeboronation. researchgate.netnih.govfao.org

The general mechanisms for protodeboronation were first extensively studied by Kuivila, who identified two primary pathways for substituted phenylboronic acids in aqueous media: a specific acid-catalyzed process and a base-catalyzed process involving the hydrolysis of the boronate anion. wikipedia.orgcore.ac.uk However, for heteroaromatic boronic acids like pyrazolylboronic acids, additional pathways, including those involving zwitterionic intermediates, are significant. core.ac.uked.ac.uk

Influence of pH and Structural Features on Protodeboronation Rates

The rate of protodeboronation of pyrazolylboronic acids is highly dependent on the pH of the reaction medium. core.ac.ukresearchgate.net The pH determines the speciation of the boronic acid in solution, influencing the concentration of the boronic acid itself, its corresponding boronate anion, and any potential zwitterionic forms. wikipedia.orgcore.ac.uk For 5-pyrazolyl boronic acids, reactivity is observed in both the zwitterionic and boronate forms, leading to rapid protodeboronation across a broad pH range. core.ac.uked.ac.uk

Structural features of the pyrazole ring also play a crucial role. The position of the nitrogen atoms relative to the boronic acid group affects the electronic properties and stability of the molecule. nih.gov For instance, in 5-pyrazolyl boronic acids, the remote basic nitrogen can be complexed by Lewis acids, which in turn accelerates protodeboronation by stabilizing the transition state of the fragmentation process. researchgate.neted.ac.uk This is in contrast to 2-pyridyl boronic acids, where similar additives can decrease the rate of protodeboronation by reducing the concentration of the reactive zwitterionic intermediate. researchgate.neted.ac.uk

A comprehensive kinetic model has been developed to correlate the protodeboronation kinetics of various boronic acids with pH, taking into account the different possible pathways and the equilibrium constants for the formation of various species in solution. nih.govacs.org This model helps in predicting the stability of a given boronic acid under specific pH conditions.

Autocatalytic Phenomena in Protodeboronation Processes

Under certain conditions, the protodeboronation of boronic acids can exhibit autocatalysis. core.ac.ukresearchgate.net This phenomenon occurs when both the boronic acid and its corresponding boronate anion are present in significant concentrations, typically when the pH of the solution is close to the pKa of the boronic acid (pH ≈ pKa ± 1.6). core.ac.uknih.goved.ac.uk In this scenario, the reaction rate deviates from simple pseudo-first-order kinetics, indicating a more complex, bimolecular process. core.ac.uked.ac.uk

The autocatalytic pathway involves the interaction of the boronic acid and the boronate anion, where one molecule facilitates the protodeboronation of another. core.ac.uked.ac.uk This self-catalysis can compete with other protodeboronation mechanisms and becomes more significant at higher concentrations of the boronic acid. ed.ac.uked.ac.uk The slow release of boronic acids from precursors like MIDA boronates can minimize these competing bimolecular processes by maintaining a low concentration of the active boronic acid species. core.ac.uked.ac.uk

Other Advanced Chemical Transformations

Beyond protodeboronation, this compound and its derivatives are involved in a range of advanced chemical transformations, highlighting their utility in constructing complex organic molecules.

Conjugate Addition Reactions

Arylboronic acids, including pyrazolylboronic acids, are effective nucleophiles in 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds (enones). beilstein-journals.orgacs.orgresearchgate.net These reactions, often catalyzed by transition metals like rhodium or palladium, are a powerful method for forming carbon-carbon bonds. beilstein-journals.orgacs.orgacs.org The asymmetric version of this reaction allows for the stereoselective synthesis of chiral β-arylated carbonyl compounds, which are valuable intermediates in medicinal chemistry and natural product synthesis. beilstein-journals.orgresearchgate.net

The choice of catalyst and ligand is crucial for achieving high yields and enantioselectivities. beilstein-journals.org For instance, rhodium complexes with chiral diene ligands have been shown to be highly effective for the aqueous asymmetric 1,4-addition of arylboronic acids to enones. acs.org Similarly, palladium-catalyzed systems have been extensively reviewed for this transformation. beilstein-journals.org

Electrophilic Functionalization and Radiolabeling Applications

The carbon-boron bond in arylboronic acids can be cleaved by electrophiles other than a proton, allowing for various functionalization reactions. One important application is electrophilic amination, where an amino group is introduced at the position of the boron atom. nih.govacs.org This can be achieved using various aminating reagents, and copper-catalyzed methods have been developed for the efficient amination of arylboronic acids. acs.orgdntb.gov.uanih.govresearchgate.net This provides a direct route to arylamines, which are important structural motifs in many biologically active compounds and materials. nih.govacs.org

Furthermore, the reactivity of the carbon-boron bond makes boronic acids valuable precursors in radiolabeling. For example, iododeboronation, the replacement of the boronic acid group with an iodine atom, can be used to introduce radioisotopes of iodine into organic molecules for imaging applications.

Formation of Organoboron Complexes and Derivatives

This compound can be converted into various derivatives and can form stable complexes. A common derivative is the pinacol ester, 1-Benzyl-1H-pyrazole-5-boronic acid pinacol ester , formed by reacting the boronic acid with pinacol. cymitquimica.comuni.lu These esters are often more stable and easier to handle than the corresponding boronic acids. researchgate.net

The pyrazole nitrogen and the boronic acid moiety can also participate in the formation of four-coordinate boron complexes. For instance, reactions of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in basic media can lead to the formation of pyrazole diarylborinate complexes. nih.gov These types of complexes are of interest due to their potential applications as luminescent materials. nih.gov

Strategic Applications and Research Frontiers of 1 Benzyl 1h Pyrazol 5 Yl Boronic Acid Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesis

(1-Benzyl-1H-pyrazol-5-yl)boronic acid serves as a versatile building block in the synthesis of complex organic molecules. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgresearchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the connection of the pyrazole (B372694) core to various aryl, heteroaryl, or styryl groups. rsc.org The benzyl (B1604629) group at the N1 position of the pyrazole ring provides a stable and synthetically accessible handle, while the boronic acid moiety at the C5 position offers a reactive site for coupling.

The synthesis of complex molecules often involves a multi-step process where different fragments are strategically joined. Pyrazole boronic acid derivatives, including the pinacol (B44631) ester form of this compound, are instrumental in these synthetic pathways. uni.lucymitquimica.com They are compatible with a wide range of functional groups, which is a crucial attribute for the assembly of elaborate molecular structures. chemscene.com This compatibility allows for the sequential introduction of different substituents, leading to the construction of highly functionalized and structurally diverse compounds. rsc.orgresearchgate.net

For instance, research has shown the successful use of pyrazole boronic acid esters in Suzuki-Miyaura coupling reactions to produce a variety of substituted pyrazoles. researchgate.net These reactions are often efficient and proceed under mild conditions, making them attractive for the synthesis of complex pharmaceutical intermediates and final products. The ability to introduce a wide array of substituents through these cross-coupling methods underscores the versatility of this compound and its analogues as foundational components in modern organic synthesis. rsc.org

Medicinal Chemistry Research Applications

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govmdpi.com The incorporation of a boronic acid group into the pyrazole ring, as seen in this compound, further enhances its potential in drug discovery. mdpi.com

Design and Synthesis of Novel Heterocyclic Scaffolds with Pyrazole Moieties

The pyrazole moiety is a fundamental component in numerous biologically active compounds. researchgate.netglobalresearchonline.net The use of pyrazole boronic acids facilitates the creation of novel and complex heterocyclic scaffolds. nih.govnih.govnih.gov These scaffolds often serve as the core of new drug candidates. For example, pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. researchgate.net The synthetic accessibility of these compounds, often through multicomponent reactions or cross-coupling strategies, allows for the rapid generation of libraries of diverse molecules for biological screening. mdpi.com

The versatility of the pyrazole ring allows for the attachment of various functional groups, leading to a wide range of pharmacological activities. nih.gov The benzyl group in this compound can be readily modified, and the boronic acid itself is a gateway to further functionalization, enabling the exploration of a vast chemical space in the quest for new therapeutic agents. nih.gov

Scaffold Diversity and Structural Analogue Generation via Cross-Coupling Reactions

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone of modern medicinal chemistry for generating structural analogues of lead compounds. researchgate.net this compound and its derivatives are excellent coupling partners in these reactions, allowing for the systematic modification of a core scaffold. mdpi.com This approach is crucial for structure-activity relationship (SAR) studies, where the impact of different substituents on biological activity is investigated.

By reacting the pyrazole boronic acid with a variety of aryl or heteroaryl halides, medicinal chemists can create a diverse library of compounds. This diversity is essential for optimizing the potency, selectivity, and pharmacokinetic properties of a drug candidate. The ability to easily generate a wide range of analogues makes pyrazole boronic acids invaluable tools in the iterative process of drug design and development.

Modulation of Selectivity and Pharmacokinetic Characteristics through Boronic Acid Incorporation

The incorporation of a boronic acid group into a molecule can significantly alter its physicochemical and pharmacokinetic properties. nih.gov Boronic acids are known to form reversible covalent bonds with diols, a feature that can be exploited for targeted drug delivery or to enhance binding to specific biological targets. acs.orgacs.org This interaction can lead to improved selectivity and potency of a drug. nih.gov

Furthermore, the boronic acid moiety can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the introduction of a boronic acid has been shown to improve the bioavailability of some compounds. nih.gov The ability of boronic acids to modulate these key pharmacokinetic parameters is a significant advantage in drug design, as it can lead to more effective and safer medicines. nih.gov The pH-dependent nature of the interaction between boronic acids and diols also offers a mechanism for controlled drug release in specific physiological environments. acs.org

Contributions to Kinase Inhibitor Research

Protein kinases are a major class of drug targets, particularly in oncology. nih.govmdpi.com The pyrazole scaffold is a common feature in many kinase inhibitors. nih.govmdpi.com Research has specifically focused on 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis, a form of programmed cell death. nih.gov

In one study, a series of 1-benzyl-1H-pyrazole derivatives were synthesized and evaluated for their RIP1 kinase inhibitory activity. nih.gov Structure-activity relationship (SAR) analysis of these compounds led to the discovery of a potent inhibitor with significant protective effects in a mouse model of pancreatitis. nih.gov This research highlights the potential of this compound derivatives as starting points for the development of novel kinase inhibitors for the treatment of various diseases.

| Compound | Target Kinase | Reported Activity | Reference |

| 1-benzyl-1H-pyrazole derivatives | RIP1 Kinase | Potent inhibition, with one compound showing a Kd of 0.078 μM and an EC50 of 0.160 μM in a cell necroptosis assay. | nih.gov |

| Pyrazole-based compounds | Aurora Kinase A | A phthalazinone pyrazole derivative was identified as a potent inhibitor. | mdpi.com |

| Pyrazole derivatives | BCR-ABL Kinase | Several pyrazole-based compounds have been reported as inhibitors. | nih.gov |

Synthesis of Androgen Receptor Antagonists

The androgen receptor (AR) is a key target in the treatment of prostate cancer. Several AR antagonists containing a pyrazole moiety have been developed. semanticscholar.orgnih.gov The synthesis of these antagonists often involves the use of pyrazole building blocks, including those derived from boronic acids.

For example, a process for the preparation of potent AR antagonists involves a Suzuki reaction between a pyrazole boronic acid pinacol ester and a substituted benzonitrile. google.com This reaction is a critical step in assembling the final drug molecule. The development of hydantoin-based AR antagonists has also been reported, with some compounds showing activity comparable or superior to the established drug enzalutamide. nih.govresearchgate.netmdpi.com These examples underscore the importance of pyrazole derivatives, accessible through reagents like this compound, in the synthesis of new treatments for prostate cancer.

Materials Science Research Applications

The distinct molecular architecture of this compound and its derivatives makes them highly valuable in materials science for creating novel functional materials.

Development of Functional Materials and Ordered Structures

The pyrazole core is a fundamental structural unit in the synthesis of functional materials. nih.gov The ability of the boronic acid group to form reversible covalent bonds is key to the development of ordered structures. rsc.org This has led to the creation of luminescent materials with potential applications in organic electronics and photonics. nih.gov The synthesis of pyrazole derivatives with specific functionalities allows for the tuning of their electronic and photophysical properties, making them suitable for various applications. nih.gov

Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Pyrazole Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with significant potential in gas storage, separation, and catalysis. researchgate.net Pyrazole-based linkers are of particular interest in the synthesis of MOFs due to their structural versatility and the presence of additional interaction sites, such as the NH-function, which can influence the final structure and properties of the MOF. mdpi.com

The selection of appropriate pyrazole-containing organic linkers is crucial for creating MOFs with desired topologies and functionalities. acs.org For instance, pyrazole-dicarboxylate based MOFs have been developed for the selective capture of formaldehyde. researchgate.net The synthesis of these linkers is a critical step, with an emphasis on scalable and cost-effective methods. thieme-connect.de Research has demonstrated the use of pyrazole boronic esters in the palladium-catalyzed homocoupling to form bipyrazoles, which are then used to construct flexible MOFs. rsc.org

Table 1: Examples of Pyrazole-based Linkers in MOF Synthesis

| Linker Name | MOF Name | Metal Ion | Key Feature/Application | Reference |

| 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | [Zn(Isa-az-tmpz)] | Zinc | Chiral, porous structure with potential for gas uptake. | mdpi.com |

| 5-(Pyrazole-4-yl)isophthalic acid | rht-MOF-pyr | Copper | --- | mdpi.com |

| Pyrazole-benzothiadiazole-pyrazole molecule | JNU-204 | --- | Heterogeneous photocatalyst for aerobic oxidation. | acs.org |

| 4,4′-bipyrazole | Co(bpz) | Cobalt | Flexible MOF with structural phase changes. | rsc.org |

| Aluminum pyrazole dicarboxylate | Al-3.5-PDA (MOF-303) | Aluminum | Selective and efficient capture of formaldehyde. | researchgate.net |

Application in Chemosensors and Biological Imaging Agents

The pyrazole scaffold is a key component in the design of chemosensors and biological imaging agents due to its photophysical properties and synthetic versatility. nih.govrsc.org Pyrazole derivatives have been successfully employed in the development of fluorescent probes for detecting various metal ions, anions, and biomolecules. rsc.orgnih.gov

The boronic acid group plays a crucial role in the design of these sensors. Its ability to reversibly bind with diols makes it an excellent recognition site for saccharides, leading to the development of glucose sensors. rsc.orgmdpi.com In the context of this compound derivatives, the combination of the pyrazole's fluorescent properties and the boronic acid's recognition capabilities allows for the creation of highly specific and sensitive sensors. For example, pyrazole-based chemosensors have been designed for the detection of ions like Cu2+, Hg2+, and Al3+. nih.gov

In biological imaging, fluorescent pyrazole derivatives are valued for their membrane permeability and biocompatibility. nih.gov They have been used for general cell staining and for monitoring intracellular conditions. nih.gov The development of pyrazole-based probes for in vivo detection of specific proteins, such as those overexpressed in tumors, highlights their potential in cancer diagnosis. nih.gov

Contributions to Catalysis and Reagent Design

This compound and its related compounds are significant in the fields of catalysis and reagent design. Boronic acids, in general, are stable, often non-toxic, and serve as crucial building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. mdpi.com

The pinacol ester of 1H-pyrazole-4-boronic acid is a versatile reagent used in Suzuki-Miyaura cross-couplings and ruthenium-catalyzed asymmetric hydrogenations. fishersci.com This highlights the broader utility of pyrazole boronic acid derivatives in synthetic chemistry. Specifically, 1-benzylpyrazole-4-boronic acid pinacol ester has been used as a substrate in studies of palladium-catalyzed methylation of heteroaryl boronate esters. sigmaaldrich.com

Furthermore, pyrazole derivatives are used in the design of novel reagents for specific chemical transformations. For instance, an unusual formation of four-coordinate boron(III) complexes was observed from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids, indicating the potential for creating unique boron-containing compounds. nih.gov The design and synthesis of pyrazole-based compounds are also explored for their potential as inhibitors of specific enzymes, showcasing their role in drug discovery and the design of bioactive molecules. nih.govnih.gov

Spectroscopic and Crystallographic Characterization of Pyrazolylboronic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹¹B, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds, including pyrazolylboronic acids. Analysis of various nuclei provides complementary information to build a complete structural picture.

¹H NMR: Proton NMR spectra are fundamental for identifying the number and connectivity of hydrogen atoms in a molecule. For (1-Benzyl-1H-pyrazol-5-yl)boronic acid, one would expect to observe distinct signals for the protons of the benzyl (B1604629) group (the methylene (B1212753) bridge and the phenyl ring) and the pyrazole (B372694) ring. The chemical shifts and coupling patterns of the pyrazole protons would be indicative of the substitution pattern.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the pyrazole ring carbons are particularly informative for confirming the isomeric structure. For instance, in related pyrazole compounds, the carbon atom attached to the boron group exhibits a characteristic chemical shift. nih.gov

¹¹B NMR: Boron-11 NMR is a crucial technique for studying boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For a tricoordinate boronic acid like this compound, a relatively broad signal is expected in a specific region of the spectrum. In a related four-coordinate pyrazole diphenylborinate complex, a broad singlet was observed at 7.81 ppm. umich.edu The addition of a ligand or coordinating solvent can cause an upfield shift in the ¹¹B NMR spectrum. sdsu.edu

¹⁵N NMR: Nitrogen-15 NMR can provide valuable insights into the electronic environment of the nitrogen atoms within the pyrazole ring. The chemical shifts of the two nitrogen atoms can help to distinguish between different isomers and tautomers.

¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a powerful tool for studying fluorinated derivatives. The presence of fluorine atoms in the molecule would result in characteristic signals in the ¹⁹F NMR spectrum, providing additional structural information.

A summary of expected NMR data points for pyrazolylboronic acid systems is presented below.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹H | 6.0 - 9.0 (pyrazole ring), 7.0 - 7.5 (benzyl ring), ~5.5 (benzyl CH₂) | Proton environment and connectivity |

| ¹³C | 100 - 160 (pyrazole and benzyl rings), ~50 (benzyl CH₂) | Carbon skeleton and functional groups |

| ¹¹B | 20 - 40 (tricoordinate), 5 - 15 (tetracoordinate) | Boron coordination and substitution |

| ¹⁵N | -150 to -250 (pyrrole-type), -50 to -150 (pyridine-type) | Electronic environment of nitrogen atoms |

Note: The chemical shift ranges are approximate and can vary depending on the solvent and other experimental conditions.

X-Ray Crystallography for Structural Confirmation and Conformational Analysis

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would definitively confirm the connectivity of the atoms and the geometry around the boron center.

In a study of a related pyrazole diphenylborinate complex, X-ray crystallography revealed a pseudo-tetrahedral geometry around the boron atom, which was chelated by the pyrazole ligand in a bidentate fashion. umich.edu Such studies are crucial for understanding the conformational preferences and packing arrangements in the crystal lattice. umich.eduresearchgate.net

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C₁₀H₁₁BN₂O₂. In studies of related pyrazole-boron complexes, HRMS has been successfully employed to verify the expected molecular ions. umich.edunih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (typically a broad band), B-O stretching, C-H stretching and bending of the aromatic and benzyl groups, and C=N and C=C stretching of the pyrazole ring.

Photophysical Property Investigations (e.g., UV-Vis, Fluorescence) for Boron Complexes

The investigation of photophysical properties, such as UV-Vis absorption and fluorescence emission, is particularly relevant for the boron complexes derived from pyrazolylboronic acids. These complexes often exhibit interesting luminescent properties. rsc.org

The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. The fluorescence spectrum reveals the emission properties of the compound after excitation with light. The position of the boron chelation on the pyrazole ring has been shown to be a critical factor in determining the photophysical properties of these complexes. rsc.org While the photophysical properties of this compound itself may not be remarkable, its coordination to other ligands can lead to the formation of fluorescent materials with potential applications in sensing and optoelectronics. nih.govrsc.org

Future Directions and Emerging Research Avenues for 1 Benzyl 1h Pyrazol 5 Yl Boronic Acid Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Pyrazolylboronic Acids

A primary goal in contemporary chemical synthesis is the creation of more efficient, economical, and environmentally friendly methods for producing valuable compounds. For pyrazolylboronic acids, future research will likely concentrate on pioneering new synthetic strategies. A key objective is the advancement of catalytic C-H borylation techniques. This would enable the direct conversion of a carbon-hydrogen bond on the pyrazole (B372694) ring to a carbon-boron bond, circumventing the need for pre-functionalized starting materials and thereby minimizing reaction steps and waste generation.

The application of flow chemistry to the synthesis of pyrazolylboronic acids is another area of great promise. Flow reactors provide superior control over reaction conditions, which can lead to increased yields, enhanced safety, and the potential for scalable, continuous manufacturing. Integrating in-line purification technologies within these systems could further optimize the production process.

A strong emphasis is also being placed on the adoption of greener solvents and reagents. Investigations into substituting conventional organic solvents with more sustainable options like water, supercritical fluids, or solvents derived from biomass are of critical importance. Furthermore, the creation of recyclable catalysts and reagents will be instrumental in diminishing the environmental impact of pyrazolylboronic acid synthesis. scielo.org.co

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

Although the Suzuki-Miyaura cross-coupling reaction is the most prominent application of pyrazolylboronic acids, a vast and largely uncharted territory of their chemical reactivity awaits exploration. boronmolecular.com Future investigations are poised to reveal novel transformations that will broaden their synthetic utility. For example, their participation in other transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam and Heck reactions, merits more thorough examination.

The distinct electronic characteristics of the pyrazole ring, which are modulated by the benzyl (B1604629) substituent, could be leveraged for innovative catalytic cycles. Research into the capacity of the pyrazole nitrogen atoms to coordinate with metal centers, potentially giving rise to new ligand designs or cooperative catalytic systems, is a promising direction.

Additionally, the study of non-catalytic transformations involving pyrazolylboronic acids is a field ripe for new discoveries. This could encompass their involvement in multicomponent reactions, cycloadditions, or their use as directing groups for the regioselective functionalization of other molecular sites. The development of photoredox-catalyzed reactions that engage pyrazolylboronic acids could also pave the way for new methods of chemical bond formation under mild and selective conditions. Recent research has shown that reactions involving boronic acids can be significantly accelerated in microdroplets without the need for a catalyst, opening up new avenues for rapid and efficient synthesis. rsc.orgnih.gov

Advanced Applications in Chemical Biology and Drug Discovery Beyond Scaffold Generation

The utility of (1-Benzyl-1H-pyrazol-5-yl)boronic acid and its analogues is not limited to their function as mere building blocks in medicinal chemistry. rsisinternational.org A significant future direction involves their application as sophisticated tools for chemical biology and as active pharmacophores in the discovery of new drugs. nih.govnih.govdntb.gov.ua

Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a characteristic that can be harnessed for the creation of sensors for biologically significant molecules such as saccharides. acs.org Future research could be directed towards the design of advanced pyrazolylboronic acid-based sensors for the detection and quantification of specific carbohydrates or glycoproteins, which could have valuable diagnostic applications. rsc.org

Moreover, the pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and the boronic acid moiety can function as a potent pharmacophore, often targeting serine proteases. researchgate.netnih.govnih.govresearchgate.net The fusion of these two features in this compound suggests that it and its derivatives could be investigated as inhibitors of a broad spectrum of enzymes. nih.govmdpi.com Future work will likely entail screening these compounds against a variety of therapeutic targets and optimizing their structures to improve potency and selectivity. This could culminate in the discovery of novel drug candidates for a range of diseases, from cancer to infectious diseases.

Integration into Supramolecular Chemistry and Advanced Materials Science

The unique structural and electronic attributes of this compound make it a highly attractive component for the construction of sophisticated supramolecular architectures and functional materials. nbinno.com The capacity of the boronic acid group to participate in reversible covalent interactions, combined with the ability of the pyrazole ring to engage in hydrogen bonding and π-stacking, offers a versatile set of tools for molecular self-assembly.

Future research is anticipated to concentrate on the design and synthesis of pyrazolylboronic acid-based building blocks for the creation of intricate supramolecular structures, such as coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). These materials have the potential to exhibit a range of interesting properties, including porosity for gas storage and separation, catalytic activity, or sensing capabilities.

In the field of materials science, the incorporation of pyrazolylboronic acids into polymers could pave the way for the development of "smart" materials that respond to specific stimuli, such as fluctuations in pH or the presence of particular analytes. boronmolecular.com For instance, polymers functionalized with pyrazolylboronic acids could be engineered to release a therapeutic payload in response to elevated glucose levels, presenting potential applications in drug delivery systems for diabetes management. rsc.org The development of pyrazolylboronic acid-containing liquid crystals and luminescent materials also represents a promising frontier for the creation of new optical and electronic devices.

Q & A

Q. Example Reaction Conditions Table :

| Variable | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd(OAc)₂ with XPhos | >80% yield, reduced byproducts |

| Solvent | 1,4-Dioxane/H₂O (9:1) | Enhanced solubility |

| Temperature | 100°C (reflux) | Faster kinetics |

| Base | K₃PO₄ | Stabilizes boronate species |

What analytical techniques are recommended to confirm structural integrity, and what challenges arise during analysis?

Methodological Answer:

- LC-MS/MS : Highly sensitive for detecting trace impurities (e.g., genotoxic boronic acids) at <1 ppm levels. Use Multiple Reaction Monitoring (MRM) to avoid derivatization steps .

- MALDI-MS : Challenges include boroxine formation via dehydration, which complicates molecular ion detection. Derivatization with diols (e.g., 2,3-butanedione) prevents trimerization .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; pyrazole derivatives may degrade above 300°C, influencing storage conditions .

Q. Common Pitfalls :

- Boroxine artifacts in mass spectrometry require pre-treatment (e.g., esterification).

- Solvent choice in HPLC impacts boronic acid retention and peak symmetry .

How can computational methods predict bioactivity and binding mechanisms with target enzymes?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., PI3K inhibition via reversible covalent bonding with Ser/Thr residues) .

- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. fluorocyclopropyl groups) on binding affinity. Use descriptors like logP and polar surface area .

- Boronic Acid Navigator : A web tool to select bioisosteres or optimize building blocks for target-specific design .

Case Study : Pyrazole-boronic acids mimicking β-lactam carbonyl groups show enhanced serine protease inhibition .

What strategies mitigate non-specific interactions in glycoprotein binding studies?

Methodological Answer:

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9) to weaken secondary electrostatic/hydrophobic interactions .

- Surface Functionalization : Immobilize boronic acids on carboxymethyl dextran to reduce nonspecific adsorption .

- Competitive Elution : Introduce soluble diols (e.g., sorbitol) to displace weakly bound proteins .

Key Finding : Non-specific binding of avidin to AECPBA surfaces was reduced 10-fold by adjusting ionic strength .

What are the implications of boronic acid-diol binding kinetics for real-time biosensor design?

Methodological Answer:

- Stopped-Flow Kinetics : Binding equilibrium with sugars (e.g., fructose) occurs in seconds (kₒₙ ~10³ M⁻¹s⁻¹), enabling rapid-response sensors .

- pH Sensitivity : Binding affinity peaks near physiological pH (pKa ~7.6), but buffer composition (e.g., phosphate vs. Tris) alters response times .

- Polymer Integration : Redox-active polymers (e.g., poly-nordihydroguaiaretic acid) enhance sensor stability and reusability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.